(Pentafluoroethyl)(diphenyl)phosphane
Overview
Description
(Pentafluoroethyl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C14H10F5P It is characterized by the presence of a pentafluoroethyl group and two phenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluoroethyl)(diphenyl)phosphane typically involves the reaction of pentafluoroethyl halides with diphenylphosphine. One common method is the reaction of pentafluoroethyl iodide with diphenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(Pentafluoroethyl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Addition: Catalysts like palladium or nickel are often employed to facilitate addition reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Addition Products: New organophosphorus compounds formed by addition to multiple bonds.
Scientific Research Applications
Chemistry
In chemistry, (Pentafluoroethyl)(diphenyl)phosphane is used as a ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in catalysis and materials science.
Biology
Medicine
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as a reagent in various organic transformations. Its unique reactivity makes it valuable in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (Pentafluoroethyl)(diphenyl)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The pentafluoroethyl group enhances the electrophilic character of the phosphorus atom, making it more reactive towards nucleophiles. Conversely, the phenyl groups can stabilize the compound through resonance, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the pentafluoroethyl group, making it less reactive in certain reactions.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Pentafluorophenyl(diphenyl)phosphine: Similar in structure but with a pentafluorophenyl group instead of a pentafluoroethyl group.
Uniqueness
(Pentafluoroethyl)(diphenyl)phosphane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic character .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPYFJDZKYVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467657 | |
Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20157-74-8 | |
Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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